N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
Description
N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is a thiazole-based acetamide derivative characterized by a 2-chlorophenyl substituent at position 2 and a phenyl group at position 4 of the thiazole ring, with an allyl group attached to the acetamide nitrogen (Figure 1). Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structural uniqueness lies in the combination of electron-withdrawing (2-chlorophenyl) and electron-donating (allyl) groups, which may influence its electronic profile, solubility, and biological interactions .
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-2-12-22-18(24)13-17-19(14-8-4-3-5-9-14)23-20(25-17)15-10-6-7-11-16(15)21/h2-11H,1,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVXHPQGMBOEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(N=C(S1)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the chlorophenyl group, potentially leading to the formation of dihydrothiazoles or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution at the chlorophenyl group can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the thiazole ring, along with the chlorophenyl and phenyl groups, contributes to its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and phenyl groups may enhance the compound’s binding affinity and specificity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparison of Thiazole-Acetamide Derivatives
Benzothiazole and Triazole Derivatives
Replacing the thiazole core with benzothiazole or introducing triazole moieties significantly alters bioactivity:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide (7) : The benzothiazole scaffold enhances π-π stacking interactions with biological targets, while the CF₃ group increases metabolic resistance. Synthesized in 75% yield via microwave-assisted coupling .
- Molar mass: 464.97 g/mol .
Tautomerism and Stability Considerations
Some analogues, such as N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c), exhibit tautomerism, existing as a 1:1 mixture of imino and amino forms. This dynamic equilibrium could reduce crystallinity and complicate pharmacokinetic profiling compared to the target compound, which lacks such tautomeric propensity .
Biological Activity
N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.87 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar thiazole derivatives have demonstrated effective inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM . This suggests potential applications in cancer therapy, as CA IX is often overexpressed in tumors.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231. For instance, one study reported a 22-fold increase in annexin V-FITC positive cells upon treatment with a related compound .
- Antimicrobial Activity : Thiazole derivatives have also exhibited significant antibacterial properties. For example, certain compounds showed up to 80.69% inhibition against Staphylococcus aureus at a concentration of 50 μg/mL . This antimicrobial effect could be beneficial in developing new antibiotics.
Case Study 1: Anticancer Activity
A study focusing on thiazole derivatives similar to this compound evaluated their anticancer properties against various cell lines. The results indicated that modifications on the thiazole core significantly influenced their cytotoxicity and selectivity towards cancer cells compared to normal cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4e | MDA-MB-231 | 10.93 | Apoptosis induction |
| 4g | MDA-MB-231 | 15.00 | Cell cycle arrest |
| 4h | MDA-MB-231 | 12.50 | Reactive oxygen species generation |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of thiazole derivatives against common bacterial strains. The study found that the presence of electron-withdrawing groups enhanced the antibacterial activity, suggesting that structural modifications can optimize therapeutic effects .
| Compound | Bacterial Strain | Inhibition (%) at 50 μg/mL |
|---|---|---|
| 4e | S. aureus | 80.69 |
| 4g | K. pneumonia | 79.46 |
| 4h | E. coli | 68.30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
